

Application Note: Quantification of Dipropyl Maleate using a Developed HPLC-UV Method

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Compound of Interest

Compound Name: *Dipropyl maleate*

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Abstract

This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **dipropyl maleate**. A reversed-phase C18 column was utilized with a gradient elution of acetonitrile and water, coupled with UV detection. The developed method is demonstrated to be suitable for the accurate quantification of **dipropyl maleate**, offering a valuable analytical tool for quality control and research applications.

Introduction

Dipropyl maleate is a diester of maleic acid, finding applications in various chemical syntheses and polymer formulations. Accurate quantification of **dipropyl maleate** is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for a developed HPLC method for the quantification of **dipropyl maleate**.

Physicochemical Properties of Dipropyl Maleate

- Molecular Formula: C₁₀H₁₆O₄[\[1\]](#)

- Molecular Weight: 200.23 g/mol [\[2\]](#)
- Structure: **Dipropyl maleate** is the dipropyl ester of maleic acid.
- UV Absorbance: The presence of the α,β -unsaturated dicarbonyl system in the maleate moiety results in UV absorbance, making it suitable for UV detection.

HPLC Method for Dipropyl Maleate Quantification

A reversed-phase HPLC method was developed for the quantification of **dipropyl maleate**. The optimized chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 215 nm
Injection Volume	10 μ L
Diluent	Acetonitrile

Experimental Protocols

The following protocols outline the procedures for sample and standard preparation, and the systematic approach to method development.

Reagents and Materials

- **Dipropyl maleate** reference standard (purity >99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- 0.45 μm syringe filters

Standard Solution Preparation

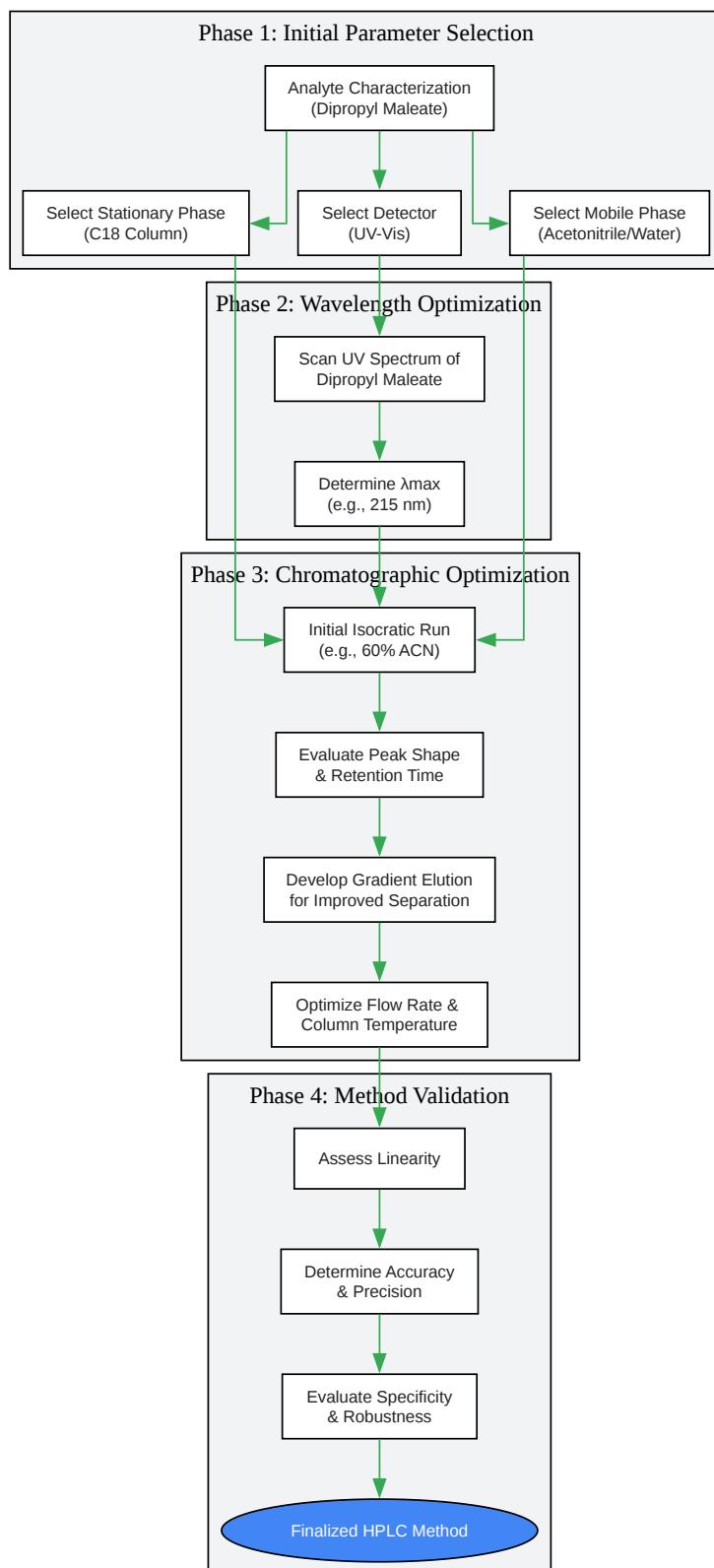
- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh approximately 25 mg of **dipropyl maleate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

Sample Preparation

- Accurately weigh a sample containing **dipropyl maleate** and transfer it to a volumetric flask.
- Add a suitable volume of acetonitrile to dissolve the sample.
- Sonicate for 10 minutes to ensure complete dissolution.
- Dilute to the final volume with acetonitrile to achieve a theoretical concentration within the calibration range.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

HPLC Method Development Workflow

The development of the HPLC method followed a systematic approach to achieve optimal separation and quantification of **dipropyl maleate**.



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Caption: Workflow for HPLC method development for **dipropyl maleate** quantification.

Quantitative Data Summary

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity Data

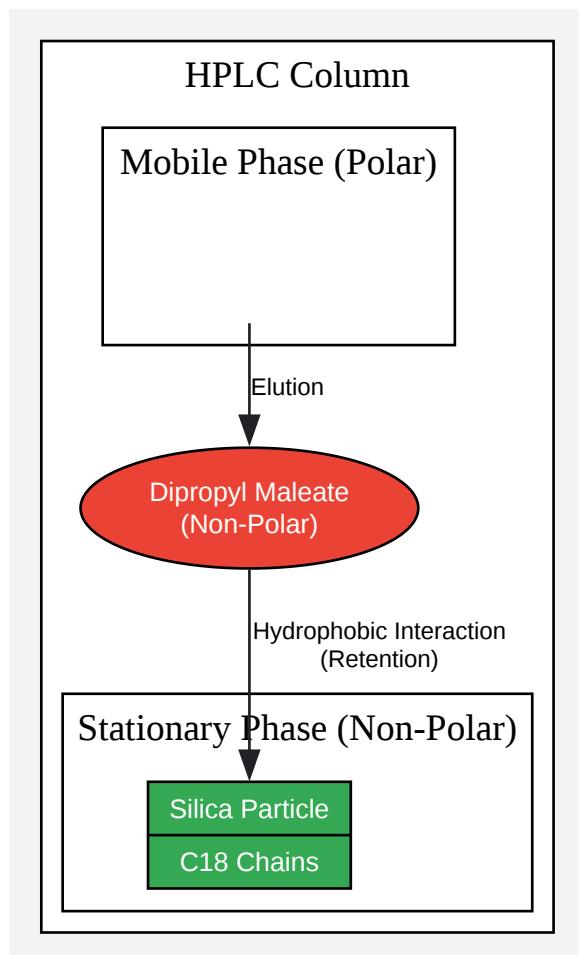
Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	755.4
100	1510.9
Correlation Coefficient (r^2)	0.9998

Table 2: Precision and Accuracy

Spiked Concentration ($\mu\text{g/mL}$)	Measured Concentration ($\mu\text{g/mL}$) (Mean \pm SD, n=6)	Precision (%RSD)	Accuracy (%Recovery)
10.0	9.9 \pm 0.12	1.21	99.0
50.0	50.4 \pm 0.45	0.89	100.8
90.0	89.5 \pm 0.78	0.87	99.4

Visualization of the Separation Principle

The separation of **dipropyl maleate** is based on its hydrophobic interaction with the non-polar stationary phase and its solubility in the polar mobile phase.



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Caption: Principle of reversed-phase HPLC separation of **dipropyl maleate**.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of **dipropyl maleate**. The method is specific, linear, precise, and accurate over the tested concentration range. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and analysis of **dipropyl maleate**.

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References

- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
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